Tafluprost ethyl ester
描述
Tafluprost ethyl ester is a prostaglandin F2alpha (PGF2alpha) analog . It primarily acts at the FP receptor and has been approved for the treatment of glaucoma . Tafluprost ethyl ester is a form of tafluprost which may have increased lipid solubility compared to the free acid .
Synthesis Analysis
The catalytic asymmetric synthesis of Tafluprost has been reported, demonstrating a new approach to prostaglandins involving symmetrization and desymmetrization of a racemic precursor to control the absolute and relative stereochemistry of the cyclopentyl core .Molecular Structure Analysis
The molecular formula of Tafluprost ethyl ester is C24H32F2O5 . The formal name is 15,15-difluoro-9α,11α-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, ethyl ester .Chemical Reactions Analysis
As an ester, Tafluprost ethyl ester may undergo hydrolysis to form Tafluprost acid .Physical And Chemical Properties Analysis
Tafluprost ethyl ester is a lipophilic ester, which allows it to easily penetrate the cornea . The molecular weight is 438.5 .科学研究应用
Synthesis and Pharmaceutical Application
Tafluprost ethyl ester, known for its efficacy as an ocular hypotensive agent in treating glaucoma and ocular hypertension, has seen advancements in its synthesis. A novel convergent synthesis method has been developed, which also applies to other antiglaucoma prostaglandin F2α analogs like latanoprost and travoprost. This method not only yields high purity tafluprost but also reduces manufacturing costs significantly due to the use of cheaper reagents and scalable production processes (Krupa et al., 2017).
Disposition and Metabolism
The disposition and metabolism of tafluprost have been extensively studied in rats. After ocular administration, tafluprost is rapidly absorbed into the systemic circulation, demonstrating high ocular availability. The study also highlighted gender differences in the drug's metabolism and excretion, with male rats showing a higher rate of biliary excretion compared to females (Fukano & Kawazu, 2009).
Effects on Ocular Blood Flow
Tafluprost has been shown to significantly affect ocular blood flow. In studies involving rabbits, tafluprost and other prostaglandin F(2α) analogs were found to mitigate the endothelin-1-induced impairment of optic nerve head blood flow. This effect was particularly notable with tafluprost, indicating its potential in improving ocular circulation and reducing vascular-related risks in glaucoma treatment (Kurashima et al., 2010).
Anti-Apoptotic Effects
Research has demonstrated tafluprost's anti-apoptotic effects on retinal ganglion cells. In vitro studies showed that tafluprost promoted cell viability in cultured retinal ganglion cells and suppressed apoptosis, indicating its therapeutic potential beyond IOP reduction in glaucoma management (Kanamori et al., 2009).
Long-term Efficacy and Safety
A long-term observational study in Japan highlighted the sustained IOP-lowering effect and safety profile of tafluprost over a 2-year period. The study, encompassing various types of glaucoma and treatment patterns, confirmed the drug’s efficacy and minimal safety concerns, suggesting its suitability for long-term use (Kuwayama et al., 2017).
Single-Cell Metabolite Profiling
An innovative study utilized live single-cell mass spectrometry to investigate the heterogeneity of tafluprost metabolism in primary human hepatocytes. This approach revealed significant variation in the metabolism of tafluprost at the single-cell level, providing insights into personalized drug metabolism and its implications for therapy (Fukano et al., 2012).
安全和危害
属性
IUPAC Name |
ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJIEVPQKMQPO-MSHHKXPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tafluprost ethyl ester | |
CAS RN |
209860-89-9 | |
Record name | Nortafluprost | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。